4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate
Description
Properties
IUPAC Name |
(4-fluoro-2-nitrophenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O6/c14-9-3-6-12(11(7-9)16(20)21)22-13(17)8-1-4-10(5-2-8)15(18)19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAWNQIHBNWCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate typically involves the esterification of 4-fluoro-2-nitrophenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of similar reagents and conditions as in laboratory synthesis are likely applied on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: 4-Amino-2-nitrophenyl 4-aminobenzenecarboxylate.
Substitution: Products where the fluoro group is replaced by the nucleophile.
Scientific Research Applications
4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate is not well-documented. its effects are likely related to its ability to undergo reduction and substitution reactions, which can modify its structure and reactivity. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-nitrophenol
- 4-Nitrobenzoic acid
- 4-Fluoro-2-nitrophenyl acetate
Biological Activity
4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate (CAS No. 331459-77-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of nitro groups and a fluoro substituent, which are known to enhance biological activity. The molecular formula is C13H8F N2O5, with a molecular weight of approximately 292.21 g/mol.
Target Interactions
This compound likely interacts with various biological targets, including enzymes involved in bacterial cell wall synthesis and DNA replication. Its structural components suggest potential interactions with topoisomerases, which are critical for DNA unwinding during replication.
Biochemical Pathways
The compound may influence several biochemical pathways:
- Inhibition of Topoisomerases : Similar compounds have demonstrated the ability to inhibit bacterial topoisomerases, leading to cell death.
- Antibacterial Activity : The presence of nitro groups is often associated with antimicrobial properties, potentially disrupting cellular processes in bacteria.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives containing nitro groups can significantly inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV.
| Compound | Target | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | DNA gyrase/topo IV | <100 | Potent antibacterial activity |
| Similar Nitro Compounds | Various Bacteria | Varies | Effective against resistant strains |
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may also exhibit cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis through the activation of caspases or disruption of microtubule assembly.
Case Studies
- Antibacterial Evaluation : In a study evaluating a series of nitro-containing compounds, this compound was found to possess significant antibacterial properties against E. coli and S. aureus. The compound exhibited an IC50 value comparable to established antibiotics.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on breast cancer cell lines (MDA-MB-231). Results indicated that at concentrations above 1 µM, the compound induced morphological changes consistent with apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
